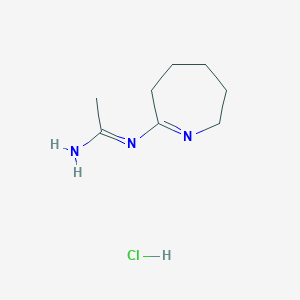

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide hydrochloride (TEA-HC) is a new and promising compound with many potential applications in scientific and medical research. It is an organic compound that is synthesized by the reaction of ethanimidamide with hydrochloric acid and can be used as a reagent for various types of scientific and medical research. TEA-HC has been studied for its potential use in drug discovery and development, as well as for its potential as an analytical and synthetic tool.

Scientific Research Applications

Design and Synthesis of Tetrahydroazepine Derivatives

A study by Wang et al. (2006) focused on designing and synthesizing novel tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones. This research delves into the structural determination of these compounds and their herbicidal activity against rape and barnyard grass. The study also explored the synthesis of intermediate compounds like 1-(azepan-2-ylidene)-2-(2-chloropyrimidin-4-yl)-hydrazine, discussing the reasons behind the low yield in the initial procedures (Wang et al., 2006).

Chemical Reactions and Derivatives

Regioselective Formation of 2H-Azepine Derivatives

Cordonier et al. (2005) explored the reaction of 2-methoxy-3H-azepines with N-bromosuccinimide (NBS), leading to the regioselective formation of 1,4-adducts and subsequent base-promoted hydrogen bromide elimination to produce 2H-azepine derivatives. The study also addressed the competitive formation of other compounds and how reaction conditions can be optimized to minimize these side reactions (Cordonier et al., 2005).

Structural Characterization and Molecular Assembly

X-ray Crystallography of Benzazepin-2-one Derivatives

The structural determination of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one was achieved through a condensation reaction and later analyzed using X-ray crystallography to confirm the configuration at the C=N double bond. This research by Ihnatenko et al. (2021) contributes to the detailed structural analysis of azepine derivatives (Ihnatenko et al., 2021).

Complex Formation and Coordination Chemistry

Synthesis of Vic-Dioxime Complexes

Canpolat and Kaya (2005) synthesized complexes involving N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and its derivatives. The study presented the formation of mononuclear complexes with various metals, discussing the proposed geometrical structures based on spectroscopic analyses and magnetic susceptibility measurements (Canpolat & Kaya, 2005).

properties

IUPAC Name |

N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethanimidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3.ClH/c1-7(9)11-8-5-3-2-4-6-10-8;/h2-6H2,1H3,(H2,9,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHLZZFUSRXCNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=NCCCCC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.